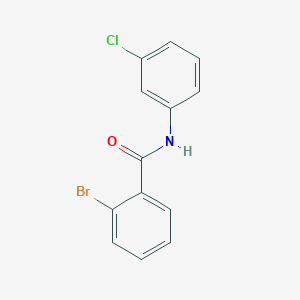

2-bromo-N-(3-chlorophenyl)benzamide

Description

Contextualization within N-Arylbenzamide Chemistry

N-arylbenzamides are a significant class of organic compounds characterized by a benzamide (B126) core linked to an aryl group. This structural motif is a cornerstone in medicinal chemistry and materials science. The amide linkage provides a stable, planar unit that can participate in hydrogen bonding, a crucial interaction in biological systems.

The versatility of the N-arylbenzamide scaffold allows for extensive chemical modification. By introducing different substituents onto the aromatic rings, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule. This adaptability has led to the development of N-arylbenzamide derivatives with a wide array of biological activities. For instance, various N-arylbenzamides have been investigated for their potential as kinase inhibitors, including for diseases like Parkinson's. nih.gov

Significance of Halogenated Benzamide Scaffolds in Contemporary Synthetic Chemistry

The introduction of halogen atoms, such as bromine and chlorine, into the benzamide scaffold is a strategic move in modern synthetic chemistry. researchgate.netnih.gov Halogens can profoundly influence a molecule's properties in several ways:

Modulation of Biological Activity: Halogenation can enhance the potency and selectivity of drug candidates. researchgate.nettutorchase.com The size, electronegativity, and ability of halogens to form halogen bonds can lead to improved interactions with biological targets. researchgate.net In fact, about one-third of drugs in clinical trials contain halogens. nih.gov

Metabolic Stability: The presence of halogens can block sites on a molecule that are susceptible to metabolic degradation, thereby improving its pharmacokinetic profile. tutorchase.com

Synthetic Handles: Halogen atoms serve as versatile functional groups for further chemical transformations. They are excellent leaving groups in cross-coupling reactions, enabling the construction of more complex molecular architectures. This is a key strategy in the synthesis of novel materials and pharmaceuticals. researchgate.net

The strategic placement of bromine and chlorine in 2-bromo-N-(3-chlorophenyl)benzamide makes it a valuable intermediate for creating diverse molecular structures. ontosight.ai

Contemporary Research Challenges and Opportunities for this compound

While the potential of this compound is clear, its full exploitation faces several hurdles. A primary challenge is the development of efficient and selective synthetic methods. While general procedures for synthesizing N-benzamides exist, optimizing these for specific halogenated compounds can be complex. nanobioletters.com

Despite these challenges, the opportunities presented by this compound are significant. Research is ongoing to explore its utility as a building block in the synthesis of novel bioactive molecules. ontosight.ai For example, similar halogenated benzamide structures have been investigated for their antifungal and antibacterial properties. irejournals.comresearchgate.net The unique electronic and steric properties conferred by the bromo and chloro substituents make this compound a promising candidate for the discovery of new therapeutic agents and functional materials. Further investigation into its reactivity and participation in various chemical reactions will be crucial to unlocking its full potential.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 10278-28-1 chemicalbook.com |

| Molecular Formula | C₁₃H₉BrClNO |

| Molecular Weight | 310.58 g/mol |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9BrClNO |

|---|---|

Molecular Weight |

310.57 g/mol |

IUPAC Name |

2-bromo-N-(3-chlorophenyl)benzamide |

InChI |

InChI=1S/C13H9BrClNO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17) |

InChI Key |

HHOCMNOMFNBDSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Bromo N 3 Chlorophenyl Benzamide

Classical Amidation Approaches

Classical amidation methods represent the most traditional and widely employed strategies for the synthesis of amides, including 2-bromo-N-(3-chlorophenyl)benzamide. These approaches typically involve the reaction of a carboxylic acid derivative with an amine.

One of the most direct and common methods for preparing N-arylbenzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. In this specific case, 2-bromobenzoyl chloride is reacted with 3-chloroaniline (B41212). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrogen chloride gas that is formed as a byproduct. This method is often favored due to the high reactivity of the acyl chloride, which generally leads to high yields of the desired amide product under mild conditions.

Reactants: 2-bromobenzoyl chloride and 3-chloroaniline

Base: Pyridine, triethylamine (B128534), or sodium hydroxide

Solvent: Dichloromethane (B109758), diethyl ether, or a biphasic system with water

Byproduct: Hydrogen chloride (neutralized by the base)

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product |

| 2-bromobenzoyl chloride | 3-chloroaniline | Base (e.g., Pyridine) | This compound |

Direct amidation involves the coupling of a carboxylic acid, in this case, 2-bromobenzoic acid, with an amine, 3-chloroaniline, without prior conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. This approach requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. While this method avoids the need to prepare the acyl chloride, the cost of coupling agents and the formation of byproducts (e.g., dicyclohexylurea from DCC) are important considerations.

Reactants: 2-bromobenzoic acid and 3-chloroaniline

Coupling Agent: DCC, EDC

Additive: HOBt, HOSu

Solvent: Dichloromethane, dimethylformamide (DMF)

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| 2-bromobenzoic acid | 3-chloroaniline | DCC or EDC/HOBt | This compound |

Beyond the direct use of acyl chlorides or activated carboxylic acids, other traditional methods can be adapted for the synthesis of this compound. For instance, the reaction of an ester, such as methyl 2-bromobenzoate, with 3-chloroaniline can yield the desired amide. This aminolysis of esters, however, typically requires more forcing conditions, such as high temperatures or the use of a catalyst, compared to the acyl chloride route. Another classical approach involves the reaction of an anhydride, like 2-bromobenzoic anhydride, with 3-chloroaniline.

Metal-Catalyzed C-N Bond Formation Reactions

Modern synthetic organic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as powerful tools for forming carbon-nitrogen bonds. These methods can be particularly useful for the synthesis of N-aryl amides.

Copper-catalyzed coupling reactions, often referred to as Ullmann or Ullmann-type condensations, provide a valuable alternative for the synthesis of N-aryl amides. In this context, the reaction would involve coupling an amide, such as 2-bromobenzamide (B1207801), with an aryl halide, 1-bromo-3-chlorobenzene, or conversely, coupling 3-chlorobenzamide (B146230) with 1,2-dibromobenzene. More commonly, the reaction involves the amidation of an aryl halide. For the synthesis of this compound, this would entail the copper-catalyzed reaction of 2-bromobenzamide with 1-bromo-3-chlorobenzene. These reactions typically require a copper catalyst (e.g., CuI, Cu2O), a ligand (often a diamine or a phenanthroline derivative), and a base (e.g., K2CO3, Cs2CO3) at elevated temperatures.

Reactants: 2-bromobenzamide and an aryl halide (e.g., 1-bromo-3-chlorobenzene) or 2-bromo-N-(3-chlorophenyl)amine and an aryl halide.

Catalyst: Copper(I) iodide (CuI), Copper(I) oxide (Cu2O)

Ligand: e.g., N,N'-dimethylethylenediamine, phenanthroline

Base: Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3)

Solvent: Dioxane, Toluene, DMF

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-bromobenzamide | 1-bromo-3-chlorobenzene | CuI / Ligand / Base | This compound |

Derivatization from Precursors

The target compound can also be synthesized by modifying a precursor molecule that already contains the core benzanilide (B160483) structure. For example, if a related benzanilide with a different substituent on one of the rings is available, a functional group interconversion could be performed. However, a more direct derivatization would involve a precursor that is readily converted to the final product. For instance, the synthesis could start from 2-amino-N-(3-chlorophenyl)benzamide. A Sandmeyer-type reaction could then be employed to convert the amino group at the 2-position of the benzoyl ring into a bromo group, yielding this compound. This multi-step approach is contingent on the availability of the appropriate substituted precursor.

Nucleophilic Substitution Reactions on Bromo-Acetamide Analogues

A plausible and widely utilized method for the synthesis of N-aryl benzamides is the nucleophilic acyl substitution reaction. This reaction typically involves the coupling of a carboxylic acid chloride with an appropriately substituted amine. In the case of this compound, the synthesis would logically proceed through the reaction of 2-bromobenzoyl chloride with 3-chloroaniline.

The general reaction is a nucleophilic attack of the amino group of 3-chloroaniline on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. This method is an extension of the well-known Schotten-Baumann reaction, which is widely used for the acylation of amines. wikipedia.orgorganic-chemistry.orglscollege.ac.in

A typical reaction scheme is as follows:

Scheme 1: Synthesis of this compound via Nucleophilic Acyl Substitution

O O

// //

C - Cl + H2N - [Ring B] -> C - NH - [Ring B] + HCl

| |

[Ring A] [Ring A]

[Ring A] = 2-bromophenyl

[Ring B] = 3-chlorophenyl```

The reaction conditions for such syntheses are crucial for achieving a good yield and purity of the final product. A variety of solvents can be employed, with dichloromethane or a biphasic system of water and an organic solvent being common choices. wikipedia.orgThe selection of the base is also important, with aqueous sodium hydroxide or tertiary amines like triethylamine or pyridine often used.

While a direct laboratory procedure for this compound is not extensively detailed in the provided search results, the synthesis of analogous compounds provides a strong basis for the expected methodology. For instance, the synthesis of N-substituted benzamide (B126) derivatives often follows this general pathway. researchgate.netSimilarly, the synthesis of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives involves the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines, highlighting the reactivity of a bromo-acetamide analogue in nucleophilic substitution.

Table 1: Key Reagents and Conditions for the Synthesis of Benzamide Derivatives

Reactant 1 Reactant 2 Reaction Type Typical Conditions 2-Bromobenzoyl chloride 3-Chloroaniline Nucleophilic Acyl Substitution Base (e.g., NaOH, pyridine), Solvent (e.g., CH2Cl2, H2O/organic) Benzoyl chloride 2-(bromomethyl)-3-chloroaniline Nucleophilic Acyl Substitution Base, Multi-step process Bromoacetyl bromide 4-Chloroaniline Amination Room temperature in CH2Cl2

This table is generated based on synthetic principles and data from analogous reactions.

Regioselective Synthesis and Isomer Control

The synthesis of this compound requires precise control over the placement of the bromo and chloro substituents on their respective aromatic rings. This is a matter of regioselectivity. The starting materials, 2-bromobenzoyl chloride and 3-chloroaniline, already possess the desired substitution pattern, thus the primary challenge of regioselectivity lies in their initial synthesis.

Synthesis of Precursors:

2-Bromobenzoyl chloride: This starting material can be prepared from 2-bromobenzoic acid, which in turn can be synthesized from precursors like 2-bromotoluene (B146081) through oxidation. The introduction of the bromine atom at the ortho position to the carboxylic acid group is a key step.

3-Chloroaniline: The synthesis of 3-chloroaniline often involves the reduction of 3-chloronitrobenzene. The regioselectivity of the initial nitration of chlorobenzene (B131634) is a critical factor, which typically yields a mixture of ortho and para isomers. The meta isomer is generally a minor product. Therefore, alternative synthetic routes might be necessary to obtain the 3-chloro isomer in high yield.

Isomer Control during Amide Formation:

Assuming the correctly substituted precursors are available, the formation of the amide bond between 2-bromobenzoyl chloride and 3-chloroaniline is generally a straightforward reaction with a low probability of isomeric products forming from the reaction itself.

However, if one were to consider the synthesis by first forming N-(3-chlorophenyl)benzamide and then attempting to brominate the molecule, the issue of regioselectivity becomes paramount. The directing effects of the substituents on both aromatic rings would come into play.

On the Benzoyl Ring: The amide group (-CONH-) is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, introducing a bromine atom onto the unsubstituted N-(3-chlorophenyl)benzamide would likely direct the bromine to the meta position of the benzoyl ring, not the desired ortho position.

On the Aniline (B41778) Ring: The amide nitrogen has a lone pair of electrons that can be donated to the aromatic ring, making the amide group an ortho, para-director. The chlorine atom is also an ortho, para-director, although it is a deactivating group. The combined directing effects of the amide and the chlorine on the N-phenyl ring would lead to a mixture of isomers if an electrophilic substitution were to be performed on this ring.

Therefore, the most effective strategy for the regioselective synthesis of this compound is to start with the pre-functionalized precursors, 2-bromobenzoyl chloride and 3-chloroaniline, to ensure the correct placement of the substituents.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Effect on Reactivity Directing Influence -Br (Bromo) Deactivating Ortho, Para -Cl (Chloro) Deactivating Ortho, Para -CONH- (Amide) Deactivating Meta (on acyl side), Ortho, Para (on N-aryl side)

This table summarizes the general directing effects of the relevant functional groups.

youtube.comlibretexts.orgstudysmarter.co.uk

In summary, the synthesis of this compound is most reliably achieved through the nucleophilic acyl substitution of 2-bromobenzoyl chloride with 3-chloroaniline. This approach circumvents the challenges of regioselectivity that would arise from attempting to introduce the substituents onto an unsubstituted benzanilide core.

Compound Names Mentioned in this Article

Compound Name This compound 2-bromobenzoyl chloride 3-chloroaniline N-(3-chlorophenyl)benzamide 2-bromobenzoic acid 2-bromotoluene 3-chloronitrobenzene chlorobenzene N-vanillyl nonanamide benzamide N-benzylacetamide flutamide 2-amino-N-(p-chlorophenyl) acetamide 2-bromo-N-(p-chlorophenyl) acetamide 4-Chloroaniline Bromoacetyl bromide N-phenyl benzamide Aniline Benzoylchloride 2-amino-5-bromo-N,3-dimethylbenzamide 2-amino-N,3-dimethylbenzamide 4-Bromo-N-(3-chlorophenyl)benzamide 2-Chloro-N-(3-chlorophenyl)benzamide N-(3-chlorophenyl)-4-(1H-tetraazol-1-yl)benzamide 2-bromo-5-chloroaniline 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromo N 3 Chlorophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-bromo-N-(3-chlorophenyl)benzamide is anticipated to display a series of signals corresponding to the amide proton and the eight aromatic protons distributed across its two phenyl rings. The exact chemical shifts (δ) are influenced by the electronic effects of the bromine and chlorine substituents.

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 10.0 and 10.5 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the 2-bromobenzoyl ring and the 3-chlorophenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region (approximately δ 7.0-8.0 ppm).

2-Bromobenzoyl Protons: This ring contains four protons. The proton adjacent to the bromine atom and the proton ortho to the carbonyl group will be the most deshielded.

3-Chlorophenyl Protons: This ring also has four protons. The proton positioned between the chlorine atom and the amide linkage (at the 2-position) is expected to be a singlet or a narrow triplet. The other protons will appear as multiplets, with their shifts influenced by the chloro and amino-carbonyl groups.

Based on data from structurally similar compounds like N-phenylbenzamide and its substituted derivatives, a predicted assignment of the proton signals can be made. nanobioletters.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 10.0 - 10.5 | Broad Singlet |

Note: The actual chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum will provide further structural confirmation by showing distinct signals for each unique carbon atom in the molecule.

The most downfield signal is expected to be the carbonyl carbon (C=O) of the amide group, typically appearing in the range of δ 164-168 ppm. The remaining twelve signals, corresponding to the aromatic carbons, will be observed between δ 115 and 140 ppm.

Carbons of the 2-Bromobenzoyl Ring: The carbon atom bonded to the bromine (C-Br) will be shielded relative to an unsubstituted carbon, while the carbon attached to the carbonyl group (C-CO) will be deshielded.

Carbons of the 3-Chlorophenyl Ring: The carbon atom bonded to the chlorine (C-Cl) and the carbon attached to the nitrogen (C-N) will have their chemical shifts significantly influenced by these heteroatoms. The analysis of related N-(substituted phenyl)-methanesulphonamides and other benzanilides aids in the assignment of these carbons. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 164 - 168 |

| Aromatic C-Br | ~120 |

| Aromatic C-Cl | ~135 |

| Aromatic C-N | ~138 |

Note: Assignments are predictive and based on substituent effects in related molecular systems.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Interpretation

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The analysis of similar structures, such as substituted N-phenylsulfonylbenzamides, provides a basis for these assignments. mdpi.com

N-H Stretch: A sharp to moderately broad band is expected in the region of 3250-3350 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Aromatic Stretch: Absorption bands for the aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

C=O Stretch (Amide I Band): A strong, prominent absorption band due to the carbonyl stretching vibration is expected between 1650 and 1680 cm⁻¹. This is one of the most characteristic peaks for an amide.

N-H Bend (Amide II Band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, typically appears in the 1510-1550 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ range, corresponding to the skeletal vibrations of the two aromatic rings.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected around 1200-1300 cm⁻¹.

C-Br and C-Cl Stretches: The vibrations for the carbon-halogen bonds occur in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch may appear around 700-800 cm⁻¹ and the C-Br stretch at a lower frequency, around 550-650 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3250 - 3350 | Medium-Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1550 | Medium-Strong |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Variable |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy Interpretation

FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O often give strong IR signals, non-polar bonds and symmetric vibrations tend to produce stronger Raman scattering. The symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also typically observable in the Raman spectrum.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion will appear as a group of peaks. libretexts.org The most abundant peak in this cluster will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be significant M+2 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl) peaks.

The fragmentation of benzanilides is well-studied. nih.gov Two primary fragmentation pathways are expected:

Amide Bond Cleavage: Cleavage of the C-N amide bond can occur in two ways. The most common is the formation of the 2-bromobenzoyl cation ([C₇H₄BrO]⁺). This cation would show a characteristic isotopic pattern for one bromine atom and would likely fragment further by losing CO to form the 2-bromophenyl cation ([C₆H₄Br]⁺).

Proximity Effect (ortho-effect): A notable fragmentation pathway for 2-substituted benzanilides is the loss of the ortho substituent from the benzoyl ring. nih.gov In this case, the loss of a bromine radical (Br•) from the molecular ion would lead to a significant [M-Br]⁺ peak. This is a diagnostically useful signal that points to the 2-position of the bromine atom. nih.gov

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Description |

|---|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | [C₁₃H₉BrClNO]⁺ | Molecular ion cluster showing isotopic patterns for Br and Cl |

| [M-Br]⁺ | [C₁₃H₉ClNO]⁺ | Loss of a bromine radical (Proximity Effect) |

| [C₇H₄BrO]⁺ | [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation from amide bond cleavage |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Loss of CO from the benzoyl cation |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

Data not available. A determination of these fundamental crystallographic parameters awaits experimental analysis.

Bond Lengths, Bond Angles, and Dihedral Angles within the this compound Moiety

Data not available. Specific, experimentally determined values for bond lengths (e.g., C-Br, C-Cl, C=O, N-H, C-N) and angles are required for a precise geometric description of the molecule.

Analysis of Intramolecular Conformation

Data not available. An analysis of the molecule's conformation, including the dihedral angles between the two aromatic rings and the orientation of the amide linkage, cannot be performed without structural data.

Supramolecular Architecture and Intermolecular Interactions

Data not available. A definitive analysis of the intermolecular forces that govern the crystal packing, such as hydrogen bonds and halogen interactions, is contingent on the elucidation of its crystal structure.

Hydrogen Bonding Networks (N-H···O, C-H···X)

Data not available. While N-H···O hydrogen bonds are common in amide structures, the specific network, its geometry (distances and angles), and its role in forming motifs like chains or sheets are unknown for this compound.

Halogen-Halogen Interactions

Data not available. The presence and nature of any bromine-bromine, chlorine-chlorine, or bromine-chlorine interactions cannot be confirmed or analyzed without crystallographic data.

Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is necessary to provide the data required for a complete and accurate structural characterization of this compound.

Based on a comprehensive search of available scientific literature, detailed experimental research findings, including crystallographic and spectroscopic data specifically characterizing the π-π stacking interactions of this compound, are not publicly available.

In analogous halogenated N-phenylbenzamides and related structures, researchers have analyzed various non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking, to understand how molecules are arranged in the solid state. ias.ac.indcu.ieacs.org Computational methods, such as Hirshfeld surface analysis and PIXEL calculations, are often employed to quantify the contribution of these different interactions to the crystal packing. ias.ac.in These studies underscore the complexity of intermolecular forces, where π-π stacking often coexists and competes with other interactions like C-H···π and N-H···O hydrogen bonds. ias.ac.inrsc.org

However, without a dedicated single-crystal X-ray diffraction study for this compound, it is not possible to provide the specific, quantitative data required for a detailed analysis of its π-π stacking geometry. Such an analysis would require precise information on bond lengths, angles, and the specific arrangement of molecules within the crystal, which can only be determined through empirical crystallographic investigation. Therefore, the detailed research findings and data tables concerning the π-π stacking interactions for this specific compound cannot be generated.

Computational Chemistry and Theoretical Modeling of 2 Bromo N 3 Chlorophenyl Benzamide

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool for investigating the fundamental properties of 2-bromo-N-(3-chlorophenyl)benzamide at the atomic level. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high degree of accuracy.

The optimization of the molecular geometry of this compound is the foundational step in its computational analysis. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, in related N-phenylacetamide structures, the planarity of the amide group and the relative orientations of the phenyl rings are crucial conformational features. In N-(3-chlorophenyl)benzamide, the amide group is reported to make a dihedral angle of 18.2 (2)° with the benzoyl ring, while the two benzene (B151609) rings have a dihedral angle of 61.0 (1)° between them mdpi.com. The conformation of the N-H bond relative to the substituents on the phenyl rings is also a significant aspect of the molecular geometry mdpi.com. For 2-bromo-N-(2-chlorophenyl)acetamide, a related compound, the conformation of the N-H bond is syn to the ortho-chloro substituent nist.gov.

A detailed conformational analysis would involve rotating key single bonds, such as the C-N amide bond and the bonds connecting the phenyl rings to the amide group, to map the potential energy surface and identify all low-energy conformers.

Table 1: Selected Optimized Geometrical Parameters for a Benzamide (B126) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.24 | N-C=O | 122.5 |

| C-N | 1.36 | C-N-C | 128.9 |

| N-H | 1.01 | C-C-N | 115.0 |

| C-Br | 1.90 | C-C-Br | 120.1 |

| C-Cl | 1.74 | C-C-Cl | 119.8 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity hakon-art.comnih.gov. A smaller gap suggests higher reactivity and lower stability hakon-art.comnih.gov.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the phenyl rings, while the LUMO would be distributed over the electron-deficient parts of the molecule. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors xisdxjxsu.asia.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This table presents typical energy values for similar aromatic amides. The precise HOMO and LUMO energies for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule researchgate.netmdpi.com. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack xisdxjxsu.asiaresearchgate.net. The MEP map uses a color scale to denote different potential values, where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue represents electron-deficient areas (positive potential), which are susceptible to nucleophilic attack researchgate.netmdpi.com.

In the case of this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the halogen atoms due to the high electronegativity of these atoms. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, making it a potential hydrogen bond donor site mdpi.com.

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from FT-IR and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the absorption bands observed in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations researchgate.netresearchgate.net. A good correlation between the calculated and experimental frequencies validates the accuracy of the optimized molecular geometry nih.gov. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice researchgate.net. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as they "see" each other in the crystalline environment.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| Br···H/H···Br | 8.5 |

| Cl···H/H···Cl | 5.8 |

| Other | 5.0 |

Note: This table shows a representative distribution of intermolecular contacts for similar halogenated organic compounds. The actual percentages for this compound would depend on its specific crystal packing.

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule hakon-art.comrasayanjournal.co.in. These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of chemical reactivity hakon-art.comrasayanjournal.co.in.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ2 / 2η, where μ is the chemical potential (-χ).

These descriptors help in classifying the molecule's reactivity profile. For instance, a high electrophilicity index suggests that the molecule is a strong electrophile mdpi.com.

Table 4: Quantum Chemical Descriptors (Illustrative)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are derived from the illustrative HOMO-LUMO energies in Table 2 and are representative of what would be calculated for a molecule of this type.

Reaction Mechanisms and Chemical Transformations of 2 Bromo N 3 Chlorophenyl Benzamide

Amide Bond Reactivity and Stability

The amide bond in 2-bromo-N-(3-chlorophenyl)benzamide is a stable functional group due to resonance stabilization. However, its reactivity can be modulated. While generally stable under aqueous conditions, the amide bond can be cleaved under forcing conditions or with specific reagents. nsf.gov The stability of the amide bond is a key consideration in planning multi-step syntheses involving this compound.

Reactivity of Ortho-Bromo Substituent on the Benzoyl Ring

The bromine atom at the ortho position of the benzoyl ring is a key site for synthetic modification. Its reactivity is influenced by the adjacent carbonyl group and the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for further derivatization)

The ortho-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com This reaction is widely used to synthesize complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com

The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki coupling. organic-chemistry.org For instance, palladium acetate (B1210297) with phosphine (B1218219) ligands like P(t-Bu)3 or PCy3 are effective for a range of aryl halides. organic-chemistry.org The reaction can often be performed in various solvents, including aqueous media, which offers economic and safety benefits. wikipedia.org

| Reaction | Description | Key Reagents | Significance |

| Suzuki-Miyaura Coupling | Forms a new C-C bond by coupling an organohalide with an organoboron species. wikipedia.org | Palladium catalyst, base, organoboron compound. wikipedia.orglibretexts.org | Widely used for synthesizing biaryl compounds and other complex molecules. wikipedia.org |

Nucleophilic Aromatic Substitution Pathways

While less common than electrophilic substitution on aromatic rings, nucleophilic aromatic substitution (SNAAr) can occur at the ortho-bromo position, particularly if the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (bromine) to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is enhanced by electron-withdrawing substituents that can delocalize the negative charge. wikipedia.orgmasterorganicchemistry.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

The order of reactivity for halogens in SNAAr is typically F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Reactivity of Meta-Chloro Substituent on the Anilino Ring

The chlorine atom at the meta position of the anilino ring is generally less reactive towards nucleophilic aromatic substitution compared to an ortho or para substituent. This is because a meta substituent does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org However, under forcing conditions or with very strong nucleophiles, substitution might be possible.

Studies on related compounds, such as 3-chloro-N-(3-chlorophenyl)benzamide, show that the conformation of the molecule is influenced by the position of the chloro substituents. researchgate.net

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The existing substituents on both aromatic rings of this compound will direct incoming electrophiles. The mechanism generally involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

On the benzoyl ring, the bromo group is an ortho-, para-director but is deactivating. The amide group is also deactivating towards the benzoyl ring due to the electron-withdrawing nature of the carbonyl group. On the anilino ring, the chlorine atom is an ortho-, para-director but is deactivating. The amide nitrogen, however, is an activating ortho-, para-director due to its lone pair of electrons, though this effect is moderated by the carbonyl group. The interplay of these directing effects will determine the position of further electrophilic substitution.

Proposed Reaction Pathways for Specific Transformations

The diverse reactivity of this compound allows for its use in the synthesis of more complex molecules. For example, the ortho-bromo group can be transformed via palladium-catalyzed reactions, and the N-H bond of the amide can participate in reactions as well.

One potential transformation is an intramolecular cyclization. For instance, after a Suzuki coupling to introduce a suitable functional group at the ortho position of the benzoyl ring, an intramolecular reaction with the amide N-H could lead to the formation of a heterocyclic system.

Furthermore, the amide bond itself can be a site of reaction. While stable, it can be cleaved or modified under specific conditions to yield different functional groups.

Derivatization and Design of Novel Analogues Based on 2 Bromo N 3 Chlorophenyl Benzamide

Substitution Reactions at the Bromine Position

The bromine atom at the 2-position of the benzoyl ring is a key handle for introducing structural diversity. Its susceptibility to a variety of substitution reactions allows for the facile introduction of new functional groups and ring systems.

One of the most common transformations is the nucleophilic aromatic substitution (SNA_r) . While typically requiring harsh conditions for unactivated aryl halides, the presence of the adjacent amide functionality can influence the reactivity of the C-Br bond. More frequently, transition-metal-catalyzed cross-coupling reactions are employed to achieve substitutions under milder conditions with greater functional group tolerance.

Palladium-catalyzed reactions , such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful. For instance, a Suzuki coupling with an appropriate boronic acid or ester (Ar-B(OR)₂) could introduce a new aryl or heteroaryl group, significantly expanding the molecular framework. Similarly, a Heck reaction with an alkene would append a vinyl group, which could be further functionalized. The Sonogashira coupling offers a direct route to aryl alkynes, important precursors for various heterocyclic systems.

Copper-catalyzed reactions , such as the Ullmann condensation, provide a classic method for forming C-N, C-O, and C-S bonds. researchgate.net For example, reacting 2-bromo-N-(3-chlorophenyl)benzamide with an amine, alcohol, or thiol in the presence of a copper catalyst can yield the corresponding 2-amino, 2-alkoxy, or 2-alkylthio derivatives. These reactions are often advantageous for their cost-effectiveness and utility with a broad range of nucleophiles.

Recent advancements have also highlighted the potential for buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that is highly efficient for forming C-N bonds with a wide array of amine coupling partners, including primary and secondary amines, and even amides. This method offers excellent functional group tolerance and is a cornerstone of modern medicinal chemistry for accessing aniline (B41778) derivatives.

Modification of the Anilino Ring System

The 3-chlorophenyl (anilino) ring presents another avenue for structural modification, although it is generally less straightforward than derivatization at the bromine position. The chlorine atom itself can be a site for substitution, though this typically requires more forcing conditions than the activated bromine.

More commonly, modifications to this ring involve electrophilic aromatic substitution (EAS) reactions. The directing effects of the chlorine atom (ortho-, para-directing and deactivating) and the amide linkage must be considered. Potential EAS reactions include:

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amine and further functionalized.

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine), which can then serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation or Alkylation: While potentially challenging due to the deactivating nature of the ring, these reactions could introduce alkyl or acyl groups.

Introduction of Heterocyclic Moieties onto Benzamide (B126) Scaffolds

The incorporation of heterocyclic rings is a well-established strategy in drug discovery for modulating physicochemical properties such as solubility, metabolic stability, and target-binding interactions. The this compound scaffold is an excellent starting point for the synthesis of a wide variety of heterocyclic derivatives.

One common approach involves a two-step sequence where a substitution reaction at the bromine position is followed by a cyclization reaction. For example:

Synthesis of Quinazolinones: An initial Buchwald-Hartwig amination with an appropriate aminobenzamide could be followed by an intramolecular cyclization to form a quinazolinone core, a privileged scaffold in medicinal chemistry. researchgate.net

Synthesis of Benzodiazepines and other Fused Systems: Coupling with a suitably functionalized ortho-amino aniline could set the stage for the construction of benzodiazepine (B76468) or other diazepine-fused systems.

Formation of Thiophene-fused Systems: A Gewald reaction, starting from a 2-acetyl derivative (formed via a Negishi or Stille coupling), could be employed to construct a thieno[2,3-b]benzamide system.

Furthermore, heterocyclic moieties can be directly introduced via cross-coupling reactions. A Suzuki coupling with a heterocyclic boronic acid (e.g., pyridine (B92270), pyrimidine, indole) is a highly effective method for appending these important structural motifs.

Rational Design Principles for Structural Diversity

The derivatization of this compound is often guided by rational design principles aimed at optimizing interactions with a specific biological target. researchgate.netnih.govnih.gov This process typically involves a combination of computational modeling and structure-activity relationship (SAR) studies.

Pharmacophore Modeling: A pharmacophore model can be developed based on the known ligands of a target protein. nih.gov This model defines the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding. Novel analogues of this compound can then be designed to fit this pharmacophore model. For instance, if a hydrogen bond donor is required at a specific position, a substitution reaction at the bromine position could be used to introduce a group like an amine or a hydroxyl group.

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, molecular docking studies can be used to predict how different analogues of this compound will bind to the active site. This allows for the in silico screening of virtual libraries of compounds and the prioritization of synthetic targets that are predicted to have favorable binding energies and interactions. For example, docking studies might reveal a hydrophobic pocket that can be filled by introducing a bulky alkyl or aryl group at the bromine position.

Fragment-Based Drug Discovery: In this approach, small molecular fragments that bind to the target are identified, often through biophysical screening methods. These fragments can then be "grown" or linked together to create more potent lead compounds. This compound itself could be considered a fragment, and the various derivatization strategies discussed can be used to elaborate its structure based on the binding information of other fragments.

Advanced Applications of 2 Bromo N 3 Chlorophenyl Benzamide and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates for Complex Molecules

The compound 2-bromo-N-(3-chlorophenyl)benzamide serves as a key building block for the synthesis of a variety of complex heterocyclic molecules, most notably phenanthridin-6(5H)-ones. The presence of the ortho-bromo substituent on one aryl ring and a nitrogen-hydrogen bond on the other sets the stage for intramolecular C-H arylation reactions, a powerful strategy for forming new carbon-carbon bonds.

Palladium-catalyzed intramolecular C-H arylation is a prominent method for the cyclization of N-arylbenzamides to yield phenanthridinones. rsc.orgresearchgate.netresearchgate.net This transformation typically involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by an intramolecular C-H activation/arylation step. The reaction often proceeds with high regioselectivity and can tolerate a range of functional groups on both aryl rings. rsc.org For instance, a one-pot synthesis of N-H phenanthridinones from 2-halo-N-Boc-N-arylbenzamides has been developed, which proceeds without the need for a separate deprotection step and provides good to excellent yields. rsc.org

The efficiency of these cyclization reactions can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. Studies have shown that both electron-donating and electron-withdrawing groups on the N-aryl ring are generally well-tolerated, highlighting the broad substrate scope of this methodology. nih.gov While many studies focus on N-arylbenzamides with various substituents, the principles are directly applicable to this compound for the synthesis of the corresponding chloro-substituted phenanthridinone.

Beyond palladium catalysis, other transition metals and even transition-metal-free conditions have been explored for the synthesis of phenanthridinones from related precursors. epa.gov These methods, including photochemical cyclizations, offer alternative synthetic routes to this important heterocyclic core. researchgate.net

| Precursor Type | Reaction Type | Catalyst/Conditions | Product | Key Findings |

|---|---|---|---|---|

| 2-halo-N-Boc-N-arylbenzamides | Palladium-catalyzed intramolecular C-H arylation | Pd(t-Bu3P)2/KOAc | N-H Phenanthridinones | One-pot reaction with broad substrate scope and high yields (up to 95%). rsc.orgresearchgate.net |

| N-aryl-N-(2-bromobenzyl) cinnamamides | TFA-mediated intramolecular Friedel-Crafts alkylation followed by Pd-catalyzed direct C-H arylation | TFA, then Pd catalyst | 4-phenyl-4,5-dihydro-6H,8H-pyrido[3,2,1-de]phenanthridin-6-ones | A tandem protocol for the synthesis of complex, potentially bioactive phenanthridinone derivatives. researchgate.net |

| N-phenylbenzamides | Photoinduced intramolecular annulation | 280 nm UV lamp, methanesulfonic acid, toluene | Phenanthridin-6(5H)-ones | A general and concise method for the synthesis of phenanthridinones under mild, room temperature conditions. researchgate.net |

Building Blocks for Advanced Organic Materials

The structural framework of this compound and its derivatives holds potential for the development of advanced organic materials. The ability to undergo further functionalization through cross-coupling reactions at the bromine-bearing position, as well as modifications to the N-aryl ring, allows for the systematic tuning of molecular properties. This makes them attractive precursors for materials with tailored electronic, optical, or self-assembly characteristics.

While specific research on this compound in materials science is not extensively documented in publicly available literature, the broader class of benzamides and related aromatic amides are known to exhibit properties relevant to materials science. For example, the introduction of specific substituents can induce liquid crystalline behavior or lead to the formation of photoresponsive materials. The rigid benzamide (B126) core can contribute to the formation of ordered structures, which is a prerequisite for many advanced material applications.

Furthermore, the incorporation of halogen atoms can influence the electronic properties of the molecule and facilitate intermolecular interactions, such as halogen bonding, which can play a crucial role in crystal engineering and the design of solid-state materials. strath.ac.uk The potential for derivatization of this compound could lead to the synthesis of novel conjugated polymers or small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, further research is needed to explore these possibilities.

Precursors for Specialized Agrochemical Syntheses

The benzamide moiety is a well-established pharmacophore in a variety of agrochemicals, including herbicides and fungicides. epo.orgnih.gov The specific substitution pattern of this compound makes it a potential precursor for the synthesis of new and more complex agrochemical candidates. The bromo and chloro substituents can influence the biological activity, metabolic stability, and mode of action of the resulting compounds.

Patent literature reveals a wide range of benzamide derivatives with herbicidal activity. google.com These compounds often feature complex substitution patterns on both the benzoyl and aniline (B41778) rings. The synthesis of such compounds frequently involves the coupling of a substituted benzoic acid or its derivative with a substituted aniline. In this context, this compound could serve as a key intermediate that can be further modified to produce a target agrochemical. For example, the bromine atom can be replaced with other functional groups through various cross-coupling reactions to generate a library of compounds for biological screening.

While direct examples of the use of this compound in the synthesis of commercialized agrochemicals are not readily found in public literature, the structural motifs present in this compound are consistent with those found in biologically active molecules. epo.orgnih.gov The development of new pesticides with improved efficacy and environmental profiles is an ongoing area of research, and versatile building blocks like this compound are valuable starting points for such investigations.

Ligand Design in Organometallic Chemistry

The design of ligands is a cornerstone of organometallic chemistry, as the ligand sphere around a metal center dictates its reactivity, selectivity, and catalytic activity. While this compound itself is not typically used directly as a ligand, its derivatives have the potential to be transformed into sophisticated ligand systems.

The amide nitrogen and the carbonyl oxygen of the benzamide core can act as coordination sites for metal ions. Furthermore, the aryl rings can be functionalized with additional donor atoms, such as phosphorus, sulfur, or nitrogen, to create multidentate ligands. The ortho-bromo substituent provides a convenient handle for introducing such functionalities through reactions like metal-catalyzed cross-coupling.

For instance, the bromine atom could be replaced by a phosphine (B1218219) group via a coupling reaction, leading to a bidentate P,N-ligand. Such ligands are of great interest in asymmetric catalysis. The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the aryl rings, including the chloro group on the N-phenyl ring.

Although specific examples of organometallic complexes featuring ligands derived directly from this compound are not prevalent in the literature, the general principles of ligand design suggest its potential in this field. The synthesis of novel ligands is a continuous pursuit in the quest for more efficient and selective catalysts for a wide range of chemical transformations.

Q & A

Advanced Research Question

- Electronic Effects : The electron-withdrawing bromo (ortho) and chloro (meta) groups reduce electron density on the benzamide core, increasing electrophilicity. DFT calculations show a dipole moment shift of ~0.5 D compared to non-halogenated analogs, affecting hydrogen-bonding interactions .

- Reactivity : Bromine’s leaving-group potential facilitates nucleophilic aromatic substitution (SNAr), while chlorine stabilizes the amide bond against hydrolysis. Comparative studies with N-(4-chlorophenyl) analogs show 20% faster SNAr kinetics for the bromo-substituted derivative .

Table 1 : Substituent Effects on Reactivity

| Substituent Position | Hydrolysis Half-life (h) | SNAr Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| 2-Br, 3-Cl | 48 ± 2 | 5.7 ± 0.3 |

| 4-Cl | 72 ± 3 | 3.2 ± 0.2 |

| No Halogens | 24 ± 1 | 0.9 ± 0.1 |

| Data derived from kinetic studies of analogous compounds . |

How can researchers resolve contradictions in crystallographic data for halogenated benzamides?

Advanced Research Question

Discrepancies in bond lengths or angles often arise from:

- Thermal Motion : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion.

- Twinning : Use PLATON’s TWINABS to correct for twinned crystals, common in monoclinic systems.

- Validation Tools : Cross-validate with CCDC Mercury’s Mogul Geometry Check to flag outliers (e.g., C-Br bond lengths deviating >0.02 Å from expected values) .

Case Study : A 0.03 Å discrepancy in C-Cl bond lengths was resolved by re-measuring data at 100 K, reducing thermal motion effects .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

- Antimicrobial Assays : Use microbroth dilution (MIC determination) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and assess membrane disruption via propidium iodide uptake assays .

- Anticancer Screening : Conduct MTT assays on HeLa or MCF-7 cells. For IC₅₀ values <10 μM, investigate apoptosis via Annexin V/PI staining and caspase-3 activation .

Note : Solubility in DMSO (≥20 mg/mL) is critical; use sonication and confirm stability via LC-MS over 24 hours .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 or kinase targets. The bromo group’s van der Waals volume (~22 ų) enhances hydrophobic pocket interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Cl substituents increase residence time by 15% compared to non-halogenated analogs .

Validation : Cross-correlate with SPR data (KD values) to refine force field parameters .

What analytical techniques are essential for characterizing degradation products?

Advanced Research Question

- LC-HRMS : Identify hydrolytic byproducts (e.g., 2-bromobenzoic acid) with a Q-TOF mass spectrometer (resolution >30,000).

- NMR Dynamics : Use ¹³C DEPT-135 to trace amide bond cleavage. A 2 ppm upfield shift in carbonyl ¹³C signals indicates hydrolysis .

Case Study : Accelerated stability testing (40°C/75% RH) revealed a 5% degradation over 30 days, primarily via SNAr pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.